Arg1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

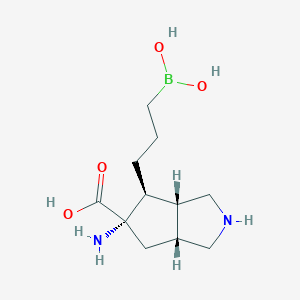

C11H21BN2O4 |

|---|---|

Molecular Weight |

256.11 g/mol |

IUPAC Name |

(3aR,4S,5S,6aR)-5-amino-4-(3-boronopropyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid |

InChI |

InChI=1S/C11H21BN2O4/c13-11(10(15)16)4-7-5-14-6-8(7)9(11)2-1-3-12(17)18/h7-9,14,17-18H,1-6,13H2,(H,15,16)/t7-,8+,9-,11-/m0/s1 |

InChI Key |

XIEAQQGNISCWOO-DKIAZLNASA-N |

Isomeric SMILES |

B(CCC[C@H]1[C@@H]2CNC[C@@H]2C[C@]1(C(=O)O)N)(O)O |

Canonical SMILES |

B(CCCC1C2CNCC2CC1(C(=O)O)N)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Arg1-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Arg1-IN-1, a potent inhibitor of human Arginase-1 (ARG1). This document details the molecular interactions, signaling pathways, and cellular consequences of ARG1 inhibition by this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound is a rationally designed, bicyclic inhibitor of human Arginase-1.[1][2][3] Arginase-1 is a metalloenzyme that catalyzes the hydrolysis of L-arginine into L-ornithine and urea.[1][2][3] In the tumor microenvironment (TME), high ARG1 activity, primarily by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), leads to the depletion of L-arginine.[3] This amino acid is crucial for T-cell proliferation and function. By inhibiting ARG1, this compound effectively blocks this L-arginine depletion, thereby restoring T-cell function and enhancing anti-tumor immunity.[3][4]

The primary mechanism of action of this compound revolves around its ability to increase the bioavailability of L-arginine for T-cells within the TME. This leads to several downstream effects that counteract the immunosuppressive nature of the TME:

-

Enhanced T-cell Proliferation and Activation: With restored L-arginine levels, T-cells can effectively proliferate and become activated to recognize and eliminate cancer cells.[3][4]

-

Increased Nitric Oxide (NO) Production: L-arginine is also a substrate for nitric oxide synthase (NOS). By preventing L-arginine depletion by ARG1, this compound indirectly promotes the production of NO, a molecule with pleiotropic roles in the immune response, including direct anti-tumor effects and modulation of T-cell function.

-

Repolarization of Macrophages: The inhibition of ARG1 can contribute to the repolarization of immunosuppressive M2-like macrophages towards a pro-inflammatory M1-like phenotype, further bolstering the anti-tumor immune response.

Quantitative Data

The following tables summarize the key quantitative data for this compound (referred to as compound 3 in the source literature).

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 (nM) | Assay Type | Source |

| This compound | Human Arginase-1 | 29 | Biochemical Assay | Mitcheltree MJ, et al. |

Table 2: In Vivo Pharmacodynamic Effects of this compound in a Syngeneic Mouse Carcinoma Model

| Treatment Group | Dosage (Oral) | Serum Arginase Inhibition (%) | Plasma Arginine Elevation (fold change) | Source |

| This compound | Not specified | Demonstrated | Concomitant elevation observed | Mitcheltree MJ, et al. |

Note: The primary publication states that oral dosing of this compound "successfully demonstrated serum arginase inhibition and concomitant arginine elevation," but does not provide specific numerical values in the abstract or readily available text.[2][3]

Signaling Pathways and Experimental Workflows

Arginase-1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of Arginase-1 in L-arginine metabolism and the mechanism of inhibition by this compound.

Caption: this compound inhibits Arginase-1, preventing L-arginine depletion and promoting anti-tumor immunity.

Experimental Workflow: In Vitro Arginase Inhibition Assay

This diagram outlines the typical workflow for determining the in vitro inhibitory activity of a compound like this compound against Arginase-1.

Caption: Workflow for determining the IC50 of this compound against Arginase-1.

Experimental Protocols

In Vitro Arginase-1 Inhibition Assay

This protocol is a generalized procedure based on standard methods for determining the inhibitory activity of compounds against Arginase-1.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant human Arginase-1.

Materials:

-

Recombinant human Arginase-1

-

L-arginine solution

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

-

Urea detection reagent (e.g., containing α-isonitrosopropiophenone)

-

96-well microplate

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the recombinant human Arginase-1 to the desired concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Incubation with Inhibitor: Add a fixed volume of the diluted enzyme to each well of a 96-well plate. Then, add an equal volume of the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the L-arginine solution to each well.

-

Reaction Incubation: Immediately transfer the plate to a 37°C incubator and incubate for a specific duration (e.g., 20 minutes) to allow for the conversion of L-arginine to urea and L-ornithine.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., an acidic solution).

-

Urea Detection: Add the urea detection reagent to each well. This reagent typically reacts with the urea produced to generate a colored product.

-

Color Development: Incubate the plate under specific conditions (e.g., heating at 95°C for 30 minutes) to allow for color development.

-

Measurement: After cooling to room temperature, measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Plot the percentage of arginase activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

In Vitro T-cell Proliferation Assay

This protocol describes a general method to assess the effect of this compound on T-cell proliferation in the presence of arginase-expressing myeloid cells.

Objective: To evaluate the ability of this compound to rescue T-cell proliferation from suppression by arginase-expressing cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells and myeloid cells (e.g., MDSCs or monocytes differentiated into M2 macrophages)

-

This compound

-

T-cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics)

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs or co-culture isolated T-cells with arginase-expressing myeloid cells at a specific ratio.

-

T-cell Labeling: Label the T-cells with a proliferation dye according to the manufacturer's instructions. This dye is diluted with each cell division, allowing for the tracking of proliferation.

-

Cell Culture Setup: Plate the labeled T-cells (or co-culture) in a 96-well plate.

-

Treatment with this compound: Add varying concentrations of this compound to the appropriate wells. Include a vehicle control.

-

T-cell Activation: Stimulate the T-cells with anti-CD3/CD28 antibodies or PHA. Include an unstimulated control.

-

Incubation: Culture the cells for 3-5 days in a humidified incubator at 37°C and 5% CO2.

-

Cell Staining for Flow Cytometry: Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD4, CD8) to identify specific T-cell populations.

-

Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the T-cell population of interest and analyze the dilution of the proliferation dye to determine the percentage of divided cells.

-

Data Analysis: Compare the proliferation of T-cells in the presence of myeloid cells with and without this compound to determine the effect of the inhibitor on reversing the immunosuppression.

This technical guide provides a foundational understanding of the mechanism of action of this compound. Further research and clinical studies are necessary to fully elucidate its therapeutic potential.

References

- 1. Document: Discovery and Optimization of Rationally Designed Bicyclic Inhibitors of Human Arginase to Enhance Cancer Immunotherapy. (CHEMBL4602717) - ChEMBL [ebi.ac.uk]

- 2. Discovery and Optimization of Rationally Designed Bicyclic Inhibitors of Human Arginase to Enhance Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of Rationally Designed Bicyclic Inhibitors of Human Arginase to Enhance Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Arg1-IN-1: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Potent Human Arginase 1 Inhibitor

This technical guide provides a comprehensive overview of Arg1-IN-1, a potent inhibitor of human arginase 1 (ARG1). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting arginase 1 in various disease contexts, including cancer immunology and cardiovascular disorders. This document details the mechanism of action, biochemical and cellular activity, and relevant experimental protocols for the evaluation of this compound and similar compounds.

Introduction to Arginase 1 as a Therapeutic Target

Arginase 1 is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, representing the final step in the urea cycle.[1][2] Beyond its primary role in nitrogen metabolism in the liver, ARG1 is expressed in various other cell types, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), where it plays a critical role in immune suppression.[3][4] By depleting the local concentration of L-arginine, ARG1 curtails the proliferation and function of T cells, which are dependent on this amino acid for their anti-tumor and immune-modulatory activities.[3][4]

Furthermore, arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[5][6] Upregulation of ARG1 can therefore lead to reduced nitric oxide (NO) production, contributing to endothelial dysfunction in cardiovascular diseases such as hypertension and atherosclerosis.[5][7] Consequently, the inhibition of ARG1 has emerged as a promising therapeutic strategy to enhance anti-tumor immunity and restore vascular function.

This compound: A Potent and Specific Arginase 1 Inhibitor

This compound is a small molecule inhibitor of human arginase 1. The hydrochloride salt of this compound has been identified as a potent inhibitor with significant potential for therapeutic applications.[8]

Mechanism of Action

This compound acts as a competitive inhibitor of human arginase 1.[9] This mode of inhibition involves the molecule binding to the active site of the enzyme, thereby preventing the substrate, L-arginine, from binding and being hydrolyzed.

Biochemical and Cellular Activity

Quantitative data for this compound and other relevant arginase inhibitors are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of Arginase Inhibitors against Human Arginase 1

| Compound | IC50 (nM) for human ARG1 | Ki (nM) for human ARG1 | Notes |

| This compound | 29[8][10][11] | Data not available | Potent inhibitor of human arginase 1. |

| OATD-02 | - | 12.6[12] | Orally bioavailable, dual inhibitor of ARG1 and ARG2.[9] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) | Notes |

| EMT6 (murine breast cancer) | In vivo arginase inhibition | 956 | Measured by LC-MS analysis in BALB/c mice at a dose of 300 mg/kg, po bid.[10] |

Note on Pharmacokinetics: Detailed pharmacokinetic data for this compound, such as oral bioavailability, half-life, and clearance, are not extensively published in the available literature. However, the development of orally bioavailable arginase inhibitors like OATD-02 highlights the feasibility of creating compounds with favorable pharmacokinetic profiles for clinical development.[12][14][15][16][17]

Signaling Pathways Involving Arginase 1

The inhibition of Arginase 1 by this compound can modulate several critical signaling pathways, primarily by increasing the bioavailability of L-arginine.

Arginase 1 in the Tumor Microenvironment

In the tumor microenvironment, ARG1 expressed by MDSCs and TAMs depletes L-arginine, leading to T-cell dysfunction and immune evasion. By inhibiting ARG1, this compound can restore L-arginine levels, thereby enhancing T-cell proliferation and anti-tumor immunity.[18][19][20]

Figure 1: this compound enhances T-cell function by blocking L-arginine depletion.

Arginase 1 in Cardiovascular Disease

In the vasculature, upregulated ARG1 competes with endothelial NOS (eNOS) for L-arginine, leading to reduced NO production and endothelial dysfunction. Inhibition of ARG1 with this compound can restore L-arginine availability for eNOS, thereby improving NO-mediated vasodilation.[5][7][21][22][23]

Figure 2: this compound promotes vasodilation by enhancing NO production.

Downstream Effects of Arginase 1 Activity

The product of the arginase reaction, L-ornithine, is a precursor for the synthesis of polyamines and proline. Polyamines are essential for cell proliferation, while proline is a key component of collagen.[7][21][22] By inhibiting ARG1, this compound can modulate these downstream pathways.

References

- 1. Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human arginase 1, a Jack of all trades? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pelagobio.com [pelagobio.com]

- 4. dovepress.com [dovepress.com]

- 5. S-Nitrosation of arginase 1 requires direct interaction with inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 8. ARG1 arginase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Arginase 1 (Arg1) as an Up-Regulated Gene in COVID-19 Patients: A Promising Marker in COVID-19 Immunopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arginase 1 is an innate lymphoid cell-intrinsic metabolic checkpoint controlling type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. JCI Insight - Selective inhibition of arginase-2 in endothelial cells but not proximal tubules reduces renal fibrosis [insight.jci.org]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Pivotal Advance: Arginase-1-independent polyamine production stimulates the expression of IL-4-induced alternatively activated macrophage markers while inhibiting LPS-induced expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Flow (Intracellular) protocol for Arginase 1/ARG1/liver Arginase Antibody (NBP1-32731): Novus Biologicals [novusbio.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

Arginase 1 (ARG1) Inhibitors in Cancer Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine metabolism is a critical nexus in cancer biology, influencing tumor growth, immune evasion, and response to therapy. The enzyme Arginase 1 (ARG1) has emerged as a key therapeutic target due to its profound immunosuppressive role within the tumor microenvironment (TME). Highly expressed by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), ARG1 depletes L-arginine, an amino acid essential for T-cell activation and proliferation. This L-arginine starvation cripples the anti-tumor immune response. Pharmacological inhibition of ARG1 aims to reverse this immunosuppression by restoring L-arginine levels, thereby enhancing T-cell function and synergizing with other immunotherapies, particularly immune checkpoint inhibitors. This guide provides a comprehensive technical overview of the mechanism of action of ARG1, the development of ARG1 inhibitors, key preclinical and clinical findings, and detailed experimental protocols for their evaluation.

The Role of Arginine Metabolism in Cancer

L-arginine, a semi-essential amino acid, is a substrate for two key enzymes that have opposing roles in the context of cancer immunity: Nitric Oxide Synthase (NOS) and Arginase (ARG).[1][2] While NOS enzymes (particularly iNOS in immune cells) produce nitric oxide (NO), a molecule with complex, concentration-dependent effects on tumor cells and immune regulation, arginase catalyzes the hydrolysis of L-arginine into L-ornithine and urea.[1][3]

Tumors exploit the arginase pathway to facilitate immune escape.[1] Within the TME, cancer cells, MDSCs, and TAMs can overexpress ARG1, leading to the rapid depletion of local L-arginine.[4][5][6] This nutrient deprivation serves a dual purpose for the tumor: it suppresses the function of immune cells that require L-arginine, such as T-cells, and it provides L-ornithine, a precursor for the synthesis of polyamines, which are vital for cancer cell proliferation.[1][2][4] Consequently, targeting ARG1 has become a promising strategy in cancer immunotherapy.[7]

Mechanism of Action of ARG1 in the Tumor Microenvironment (TME)

The primary mechanism by which ARG1 promotes tumor progression is through the creation of an immunosuppressive TME.[7] This is achieved through several interconnected pathways:

-

L-Arginine Depletion and T-Cell Dysfunction: T-cells require a sufficient supply of L-arginine for their activation, proliferation, and effector functions.[8][9] Depletion of L-arginine by ARG1 impairs T-cell proliferation and leads to the downregulation of the T-cell receptor (TCR) CD3ζ chain, a critical component for signal transduction, thereby inducing T-cell anergy.[5][6][10]

-

Myeloid Cell-Mediated Suppression: MDSCs and TAMs are the main sources of ARG1 in the TME.[4][11] These cells are actively recruited and polarized by the tumor to express high levels of ARG1, which is a hallmark of their immunosuppressive phenotype (often referred to as M2-like for macrophages).[6][11]

-

Promotion of Tumor Cell Growth: The ARG1-mediated conversion of L-arginine to L-ornithine fuels the production of polyamines (e.g., putrescine, spermidine, and spermine).[2][4] Polyamines are essential for cell division and proliferation, and their increased synthesis directly supports tumor growth.[2]

-

Competition with NOS: By consuming the shared substrate L-arginine, ARG1 limits its availability for NOS enzymes.[1] This can reduce the production of NO, which, at high concentrations, can have cytotoxic effects on tumor cells.[2][3]

Pharmacological Inhibition of Arginase

The development of small-molecule arginase inhibitors has provided a direct strategy to counteract this immunosuppressive mechanism.[12] Most current inhibitors are designed to target both arginase isoforms (ARG1 and ARG2), though their expression patterns and subcellular locations differ.[2][3] The first generation of inhibitors included boronic acid derivatives, which laid the groundwork for more potent and drug-like compounds.[13]

Key Arginase Inhibitors in Development:

-

CB-1158 (Numidargistat): An orally bioavailable, potent small-molecule inhibitor of ARG1.[9] It is not cell-permeable and therefore primarily targets extracellular arginase released by myeloid cells in the TME.[14] This characteristic helps to avoid the potential hepatotoxicity associated with inhibiting intracellular ARG1 in the liver, where it plays a crucial role in the urea cycle.[15]

-

OATD-02 (formerly OAT-1746): A potent, orally bioavailable dual inhibitor of both ARG1 and ARG2.[15][16] Unlike CB-1158, OATD-02 exhibits significant intracellular activity, allowing it to target mitochondrial ARG2, which is also implicated in tumor cell metabolism and immune suppression.[15][16] This dual, intracellular activity may offer broader efficacy against tumors that rely on either isoform.[16]

| Inhibitor | Target(s) | IC50 (Human) | Key Characteristics | Reference(s) |

| CB-1158 (Numidargistat) | ARG1 | Not specified | Orally bioavailable; primarily inhibits extracellular ARG1. | [9][14] |

| OATD-02 (OAT-1746) | ARG1 / ARG2 | ARG1: 32 nMARG2: 50 nM | Orally bioavailable; potent intracellular activity against both isoforms. | [17] |

| PG (Natural Compound) | ARG1 / ARG2 | ARG1: 11.22 µMARG2: 11.06 µM | Plant-derived, non-specific arginase inhibitor. | [13] |

Preclinical and Clinical Evidence

A substantial body of preclinical evidence supports the use of arginase inhibitors in oncology. In various syngeneic mouse models, treatment with inhibitors like CB-1158 or OATD-02 as a monotherapy has been shown to reduce tumor growth.[17][18]

The most compelling results, however, come from combination studies. Arginase inhibition has been shown to sensitize tumors to immune checkpoint blockade.[9] For instance, in a pancreatic cancer model, treatment with CB-1158 increased the infiltration of CD8+ T-cells into the tumor and sensitized the tumors to anti-PD1 therapy.[9] Similarly, OATD-02 has demonstrated synergistic anti-tumor effects when combined with anti-PD-L1 antibodies.[17] This synergy is attributed to the creation of a more pro-inflammatory TME, which allows checkpoint inhibitors to function more effectively.[2]

Clinical trials are ongoing to evaluate the safety and efficacy of these inhibitors. Early data from a Phase I trial of CB-1158 (numidargistat) showed that the drug was well-tolerated.[15] When combined with the anti-PD-1 antibody pembrolizumab, a partial response was observed in 37% of patients with advanced solid tumors, with an overall response rate of 7%, compared to 3% for monotherapy.[15]

| Study Type | Model / Patient Population | Inhibitor | Key Findings | Reference(s) |

| Preclinical | Syngeneic mouse tumor models | CB-1158 | Monotherapy reduced tumor growth; increased CD8+ T-cell infiltration. | [9][18] |

| Preclinical | Pancreatic cancer mouse model | CB-1158 + anti-PD1 | Combination treatment reactivated exhausted CD8+ T-cells and decreased tumor growth. | [9][14] |

| Preclinical | Multiple syngeneic models | OATD-02 | Monotherapy TGI of 34-53%; combination with anti-PD-L1 showed increased efficacy. | [17] |

| Clinical (Phase I) | Advanced/metastatic solid tumors | CB-1158 ± Pembrolizumab | Well-tolerated; combination with pembrolizumab led to a 7% overall response rate. | [2][15] |

Key Experimental Protocols

Evaluating the efficacy and mechanism of ARG1 inhibitors requires a set of robust in vitro, ex vivo, and in vivo assays.

Arginase Activity Assay (Colorimetric)

This assay quantifies the enzymatic activity of arginase by measuring the amount of urea produced.

Methodology:

-

Sample Preparation: Prepare cell lysates from tissues (e.g., tumors, spleen) or cultured cells (e.g., M2-polarized macrophages) in a lysis buffer containing protease inhibitors. Alternatively, use recombinant human ARG1 enzyme.

-

Activation: Pre-incubate the lysate or recombinant enzyme in a buffer containing MnCl₂ (e.g., 10 mM Tris-HCl, 10 mM MnCl₂, pH 7.5) at 55-60°C for 10 minutes to activate the enzyme.

-

Reaction Initiation: Add L-arginine solution (e.g., 0.5 M, pH 9.7) to the activated enzyme sample to start the hydrolysis reaction. Incubate at 37°C for a defined period (e.g., 60-120 minutes).

-

Reaction Termination: Stop the reaction by adding an acid mixture (e.g., H₂SO₄/H₃PO₄/H₂O).

-

Urea Quantification:

-

Add a colorimetric reagent such as α-isonitrosopropiophenone (ISPF) or diacetyl monoxime (DAMO).

-

Heat the mixture at 95-100°C for 30-60 minutes to allow the color to develop.

-

Cool to room temperature.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.

-

Calculation: Determine the urea concentration by comparing the absorbance to a standard curve generated with known urea concentrations.

In Vivo Syngeneic Tumor Model Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of an ARG1 inhibitor in an immunocompetent mouse model.

Ex Vivo T-Cell Proliferation Assay

This assay measures the ability of an ARG1 inhibitor to restore T-cell proliferation that has been suppressed by ARG1-expressing myeloid cells.

Methodology:

-

Isolate Suppressor Cells: Isolate MDSCs from the spleens or tumors of tumor-bearing mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for markers like CD11b+ and Gr-1+.

-

Isolate Responder Cells: Isolate CD8+ or CD4+ T-cells from the spleen of a naive, healthy mouse.

-

Label T-Cells: Label the isolated T-cells with a proliferation dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet. The dye's fluorescence is halved with each cell division.

-

Co-culture: Co-culture the labeled T-cells with the isolated MDSCs at various ratios (e.g., 1:1, 1:2 T-cell:MDSC).

-

Treatment: Add the ARG1 inhibitor at various concentrations to the co-cultures. Include vehicle-only and T-cell-only controls.

-

Stimulation: Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies or beads.

-

Incubation: Incubate the cultures for 72-96 hours.

-

Analysis: Harvest the cells and analyze the T-cell population by flow cytometry. Gate on the T-cell markers (e.g., CD8) and measure the dilution of the proliferation dye to quantify the percentage of divided cells.

Challenges and Future Directions

Despite the promise of ARG1 inhibitors, several challenges remain.[12] Achieving isoform selectivity between ARG1 and ARG2 is a key medicinal chemistry challenge, as their active sites are highly similar.[3][12] Understanding the distinct roles of each isoform in different cancer types is crucial for developing targeted therapies.[3] Furthermore, identifying predictive biomarkers to select patients most likely to respond to arginase inhibition is a critical next step for clinical development.

Future research will likely focus on:

-

Novel Combination Strategies: Exploring combinations with other immunotherapies beyond checkpoint inhibitors, such as CAR-T cell therapy or cancer vaccines.[5]

-

Targeting ARG2: Developing ARG2-selective inhibitors to dissect its specific role in mitochondrial metabolism and tumor progression.[12]

-

Biomarker Discovery: Identifying reliable biomarkers, such as plasma L-arginine levels or the frequency of ARG1+ MDSCs, to guide patient selection and monitor treatment response.

Conclusion

Targeting ARG1-mediated immune suppression is a highly promising strategy in cancer immunotherapy. By depleting L-arginine in the TME, ARG1 cripples the anti-tumor T-cell response and fuels tumor growth. Potent and orally bioavailable ARG1 inhibitors can effectively reverse this immunosuppression, restore T-cell function, and synergize with immune checkpoint inhibitors. The ongoing clinical trials and continued development of next-generation inhibitors hold the potential to add a valuable new weapon to the arsenal of cancer treatments.

References

- 1. What are ARG1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Myeloid Cell-Derived Arginase in Cancer Immune Response [frontiersin.org]

- 5. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Arginase 1 is a key driver of immune suppression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arg1 expression defines immunosuppressive subsets of tumor-associated macrophages [thno.org]

- 12. jetir.org [jetir.org]

- 13. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Arginase 1 is a key driver of immune suppression in pancreatic cancer | eLife [elifesciences.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

Arg1-IN-1: A Technical Guide to its Mechanism and Impact on L-arginine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginase 1 (ARG1) is a critical metalloenzyme in the urea cycle, responsible for the hydrolysis of L-arginine into L-ornithine and urea. In various pathological contexts, notably within the tumor microenvironment, elevated ARG1 activity leads to the depletion of L-arginine, an amino acid essential for T-cell proliferation and function. This localized substrate depletion results in immune suppression, hindering the efficacy of immunotherapies. Arg1-IN-1 is a potent, rationally designed small molecule inhibitor of human Arginase 1. By blocking the catalytic activity of ARG1, this compound effectively increases the bioavailability of L-arginine, thereby reversing this key mechanism of immune escape and enhancing anti-tumor immune responses. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on L-arginine metabolism, and detailed experimental protocols for its evaluation.

Introduction

L-arginine is a semi-essential amino acid that serves as a substrate for two key enzymes with opposing functions in the immune system: Arginase 1 (ARG1) and Nitric Oxide Synthase (NOS). While NOS utilizes L-arginine to produce nitric oxide (NO), a critical signaling molecule for vasodilation and immune cell function, ARG1 hydrolyzes L-arginine to produce ornithine and urea, which are precursors for polyamines and collagen synthesis essential for cell proliferation.[1]

In numerous disease states, including cancer, cardiovascular disorders, and metabolic diseases, the expression and activity of ARG1 are significantly upregulated.[1] Within the tumor microenvironment (TME), myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) express high levels of ARG1, leading to a depletion of local L-arginine concentrations.[2] This arginine deprivation impairs T-cell receptor (TCR) signaling, reduces T-cell proliferation, and ultimately suppresses the anti-tumor immune response.[3]

Consequently, the inhibition of ARG1 has emerged as a promising therapeutic strategy to enhance cancer immunotherapy and address other conditions characterized by elevated arginase activity.[1][4] this compound is a novel, potent inhibitor of human ARG1, designed to restore L-arginine levels and bolster immune function.[4]

Mechanism of Action

This compound is a competitive inhibitor that targets the active site of the Arginase 1 enzyme. The primary mechanism of action involves blocking the hydrolysis of L-arginine, which leads to a localized increase in L-arginine concentration.[1] This elevated availability of L-arginine allows for its increased utilization by Nitric Oxide Synthase (NOS), leading to enhanced production of nitric oxide (NO), which plays a crucial role in immune modulation.[1][5] By preventing L-arginine depletion, this compound helps to restore and enhance T-cell function, including proliferation and cytokine production, thereby overcoming a key immunosuppressive mechanism within the TME.[3][5]

Signaling Pathway

The following diagram illustrates the metabolic fate of L-arginine and the point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its observed effects.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 29 nM | Recombinant Human Arginase 1 | [4] |

| IC50 | 956 nM | Murine EMT6 Cancer Cells | [6] |

Table 1:In Vitro Potency of this compound.

| Parameter | Observation | Model System | Reference |

| Serum L-arginine | Concomitant elevation | Syngeneic mouse carcinoma model (oral dosing) | [4] |

| Serum Arginase | Inhibition observed | Syngeneic mouse carcinoma model (oral dosing) | [4] |

Table 2:In Vivo Pharmacodynamic Effects of this compound.

| Parameter | Observation | Reference |

| Oral Bioavailability | Modest | [4] |

Table 3: Pharmacokinetic Profile of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity and impact.

Arginase 1 Activity Assay (Colorimetric)

This protocol is adapted from established colorimetric methods for determining arginase activity by measuring the production of urea.[7][8]

Materials:

-

Recombinant Human Arginase 1

-

This compound or other test inhibitors

-

L-arginine solution (e.g., 0.5 M, pH 9.7)

-

Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MnCl2

-

Acid mixture (H2SO4:H3PO4:H2O at 1:3:7 ratio)

-

α-Isonitrosopropiophenone (ISPF) solution (9% in absolute ethanol)

-

Urea standards

-

96-well microplate

-

Plate reader capable of measuring absorbance at 540 nm

Procedure:

-

Enzyme Activation: Activate Arginase 1 by incubating the enzyme in the Tris-HCl/MnCl2 buffer for 10 minutes at 55°C.

-

Inhibitor Incubation: Add varying concentrations of this compound to the wells of a 96-well plate. Add the activated Arginase 1 enzyme solution to these wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding the L-arginine solution to each well.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Stop Reaction: Terminate the reaction by adding the acid mixture to each well.

-

Color Development: Add the ISPF solution to each well. Heat the plate at 100°C for 45 minutes.

-

Cooling: Cool the plate in the dark for 10 minutes at room temperature.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the concentration of urea produced by comparing the absorbance values to a urea standard curve. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Experimental Workflow: Arginase Activity Assay

Quantification of L-arginine in Plasma by HPLC

This protocol provides a method for the accurate measurement of L-arginine concentrations in plasma samples, essential for pharmacodynamic studies of this compound.[1][4]

Materials:

-

Plasma samples

-

Perchloric acid (PCA), 10%

-

Sodium hydroxide (NaOH)

-

Borate buffer (pH 9.2)

-

Naphthalene-2,3-dicarboxaldehyde (NDA)

-

Cyanide (CN) reagent

-

L-Norleucine (internal standard)

-

HPLC system with a C18 reversed-phase column

-

UV detector set to 260 nm

-

Acetonitrile

-

Water (HPLC grade)

Procedure:

-

Sample Deproteinization: To 100 µL of plasma, add 100 µL of L-Norleucine (internal standard) and 50 µL of 10% PCA. Vortex and centrifuge at 14,000 rpm for 10 minutes.

-

Neutralization: Transfer the supernatant to a new tube and neutralize with NaOH.

-

Derivatization: In a new tube, mix the deproteinized plasma sample with borate buffer, NDA, and CN reagent. Allow the derivatization reaction to proceed for at least 30 minutes at room temperature in the dark.

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

-

Monitor the elution of the derivatized amino acids using a UV detector at 260 nm.

-

-

Quantification: Create a standard curve using known concentrations of L-arginine. Calculate the concentration of L-arginine in the plasma samples by comparing the peak area ratio of L-arginine to the internal standard (L-Norleucine) against the standard curve.

Conclusion

This compound is a potent and specific inhibitor of Arginase 1 that effectively addresses the immunosuppressive mechanism of L-arginine depletion. By increasing the bioavailability of L-arginine, this compound has the potential to restore and enhance T-cell-mediated anti-tumor immunity. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance arginase inhibitors as a novel class of immunotherapeutic agents. Further investigation into the pharmacokinetics and clinical efficacy of this compound and similar molecules is warranted to fully realize their therapeutic potential.

References

- 1. Discovery and Optimization of Rationally Designed Bicyclic Inhibitors of Human Arginase to Enhance Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Arg1 expression defines immunosuppressive subsets of tumor-associated macrophages [thno.org]

- 4. Discovery and Optimization of Rationally Designed Bicyclic Inhibitors of Human Arginase to Enhance Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preliminary efficacy, safety, pharmacokinetics, pharmacodynamics and quality of life study of pegylated recombinant human arginase 1 in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Document: Discovery and Optimization of Rationally Designed Bicyclic Inhibitors of Human Arginase to Enhance Cancer Immunotherapy. (CHEMBL4602717) - ChEMBL [ebi.ac.uk]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

The Discovery and Development of Bicyclic Arginase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginase, a critical enzyme in the urea cycle, has emerged as a significant therapeutic target, particularly in the field of immuno-oncology. By hydrolyzing L-arginine to L-ornithine and urea, arginase depletes a crucial amino acid required for T-cell proliferation and activation, thereby contributing to an immunosuppressive tumor microenvironment. Inhibition of arginase can restore L-arginine levels, enhance anti-tumor immunity, and potentiate the effects of checkpoint inhibitors. This has spurred the development of potent and selective arginase inhibitors. Early efforts focused on L-arginine mimetics, such as boronic acid derivatives. However, to improve potency, selectivity, and pharmacokinetic properties, researchers have increasingly turned to conformationally constrained bicyclic scaffolds. This guide provides an in-depth overview of the discovery and development of these bicyclic arginase inhibitors, detailing structure-activity relationships, key experimental protocols, and the underlying biological pathways.

Arginase: A Key Regulator in Health and Disease

Arginase is a manganese-containing metalloenzyme with two primary isoforms in mammals: Arginase 1 (ARG1) and Arginase 2 (ARG2).

-

ARG1 is a cytosolic enzyme predominantly found in the liver, where it performs the final step of the urea cycle to detoxify ammonia.[1][2][3] It is also expressed by myeloid cells, including myeloid-derived suppressor cells (MDSCs), which are often abundant in the tumor microenvironment.[4]

-

ARG2 is a mitochondrial enzyme found in various extrahepatic tissues. While it shares the same catalytic function, its regulation and physiological roles differ from ARG1.

The enzymatic reaction catalyzed by arginase is the hydrolysis of L-arginine into L-ornithine and urea.[4][5][6] This function places arginase at a critical metabolic juncture, competing with nitric oxide synthase (NOS) for their common substrate, L-arginine.[5][7] The balance between these two enzymes is crucial for regulating immune responses, vascular function, and tissue repair.[5][7]

The Role of Arginase in Cancer Immunology

In the context of cancer, high arginase activity is a hallmark of the immunosuppressive tumor microenvironment (TME).[4][8] MDSCs and some tumor cells release ARG1, leading to the depletion of extracellular L-arginine. This "arginine starvation" impairs T-cell function by:

-

Suppressing T-cell activation and proliferation.[4]

-

Downregulating the T-cell receptor (TCR) CD3ζ chain.

-

Promoting a shift from a pro-inflammatory to an anti-inflammatory state.

Consequently, pharmacologic inhibition of arginase is a promising strategy to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies, such as anti-PD-1 checkpoint inhibitors.[4][8][9]

From Monocyclic to Bicyclic Inhibitors: A Design Evolution

The development of arginase inhibitors began with substrate mimetics. A key breakthrough was the discovery of (S)-2-amino-6-boronohexanoic acid (ABH), a boronic acid-containing amino acid that effectively mimics the tetrahedral intermediate of the arginase reaction.[8] The boronic acid moiety chelates the two manganese ions in the enzyme's active site.[10]

While ABH and its derivatives were potent, the drive for improved pharmacokinetic profiles and higher potency led to the exploration of more rigid structures. The rationale for developing bicyclic inhibitors was to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the enzyme and thus increasing potency.[7][11]

Structure-based drug design, utilizing X-ray co-crystal structures of inhibitors bound to human arginase 1 (hArg1), has been instrumental in this evolution.[4][11][12] These structures revealed that a key interaction involves a water-mediated or direct hydrogen bond between the inhibitor's scaffold and the active site residue Asp181.[4][8][12] Bicyclic scaffolds were designed to mimic this interaction directly, eliminating the need for a bridging water molecule and forming a more stable complex.[4][12]

Quantitative Data: Potency of Key Bicyclic Arginase Inhibitors

Structure-activity relationship (SAR) studies have explored a variety of bicyclic cores, primarily focusing on fused 5,5-ring systems and constrained proline analogs. The inhibitory potency is typically measured as the half-maximal inhibitory concentration (IC50).

| Compound ID | Bicyclic Core | hArg1 IC50 (nM) | hArg2 IC50 (nM) | Reference |

| 1 (Lead) | Proline | 4.8 | 10 | [11] |

| 3 | Fused 5,5-Bicyclic | 1.1 | 4.2 | [4] |

| 4 | [3.2.1] Bicyclic Proline | 2.2 | - | [11] |

| 5 | [2.2.1] Bicyclic Proline | 3.9 | - | [11] |

| 10 | [3.1.0] Bicyclic Proline | >10,000 | - | [11] |

| 21 | [3.1.0] Bicyclic Proline | 8784 | - | [11] |

| 52 | [3.3.0] Bicyclic Proline | 25 | - | [11] |

| 53 | [2.2.1] Bicyclic Proline | 1.9 | - | [11] |

Data compiled from published literature. "-" indicates data not reported in the cited source.

The data clearly show that moving from a simple proline scaffold (Compound 1) to specific bicyclic structures can significantly enhance potency. For instance, the fused 5,5-bicyclic core of Compound 3 results in a potent inhibitor of both hArg1 and hArg2.[4] In the bicyclic proline series, the geometry of the fused ring is critical. Analogs that lock the proline ring in a Cγ-exo conformation, such as the [3.2.1] (Compound 4) and [2.2.1] (Compounds 5 and 53) systems, showed a marked improvement in potency over the initial lead.[11] Conversely, [3.1.0] bicyclic analogs were largely inactive, presumably due to unfavorable conformational changes.[11]

Signaling Pathways and Experimental Workflows

Arginase Metabolic and Signaling Pathway

The following diagram illustrates the central role of arginase in L-arginine metabolism and the key factors influencing its expression. Arginase competes with NOS for L-arginine, and its activity is upregulated by pro-inflammatory cytokines like TGF-β and IL-4. The product, L-ornithine, is a precursor for polyamines and proline, which are essential for cell proliferation and collagen synthesis.[1][3]

References

- 1. Frontiers | Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing [frontiersin.org]

- 2. Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of Rationally Designed Bicyclic Inhibitors of Human Arginase to Enhance Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arginase as a Potential Biomarker of Disease Progression: A Molecular Imaging Perspective [mdpi.com]

- 6. Discovery and Optimization of Rationally Designed Bicyclic Inhibitors of Human Arginase to Enhance Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Role of Arginase-1 Inhibition in Modulating Myeloid-Derived Suppressor Cell Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid-derived suppressor cells (MDSCs) are key drivers of immune evasion in the tumor microenvironment, primarily through the enzymatic activity of Arginase-1 (Arg1). Arg1 depletes the essential amino acid L-arginine, leading to T-cell dysfunction and proliferation arrest. Consequently, the inhibition of Arg1 has emerged as a promising therapeutic strategy to reverse MDSC-mediated immunosuppression and enhance anti-tumor immunity. This technical guide provides an in-depth overview of the effect of Arg1 inhibition on MDSCs, with a focus on the specific inhibitor Arg1-IN-1 and other well-characterized molecules. We will explore the underlying signaling pathways, present quantitative data on inhibitor efficacy, and detail relevant experimental protocols.

Introduction to MDSCs and Arginase-1

Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells that expand during cancer, inflammation, and infection.[1] They are broadly categorized into two main subsets: monocytic MDSCs (M-MDSCs) and polymorphonuclear MDSCs (PMN-MDSCs).[2] A primary mechanism of their immunosuppressive function is the high expression of Arginase-1.[3]

Arg1 is a metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][4] This depletion of L-arginine in the microenvironment is detrimental to T-lymphocytes, which require this amino acid for the proper function of the T-cell receptor (TCR) complex and for proliferation.[5] The loss of L-arginine leads to a down-regulation of the CD3ζ chain of the TCR, cell cycle arrest, and an inability of T-cells to mount an effective anti-tumor response.[6][7]

Interestingly, Arg1 is not constitutively expressed in MDSCs but is induced by various factors within the tumor microenvironment.[8][9] Cytokines released by activated T-cells and other stromal cells play a crucial role in upregulating Arg1 expression in MDSCs.[8][9]

Signaling Pathways of Arginase-1 Induction in MDSCs

The expression of Arg1 in MDSCs is a tightly regulated process involving several cytokine signaling pathways. Understanding these pathways is critical for developing strategies to counteract MDSC-mediated immunosuppression.

Two major axes have been identified that lead to Arg1 expression:

-

The IL-6 to IL-4 Axis: Interleukin-6 (IL-6) signaling in MDSCs leads to an upregulation of the IL-4 receptor (IL-4R). This sensitizes the MDSCs to IL-4, which then signals to induce the transcription of the Arg1 gene.[8][9]

-

The GM-CSF/IL-4 to IL-10 Axis: Granulocyte-macrophage colony-stimulating factor (GM-CSF), in concert with IL-4, promotes the expression of the IL-10 receptor (IL-10R) on MDSCs. This allows IL-10 to effectively signal and induce Arg1 expression.[8][9]

In the context of breast cancer, tumor-derived GM-CSF, coupled with an acidic microenvironment, has been shown to induce Arg1 expression through the activation of STAT3, p38 MAPK, and cAMP signaling pathways.[10] Furthermore, the transcription factor STAT3 has been demonstrated to directly bind to the ARG1 promoter, highlighting its central role in regulating Arg1 expression in MDSCs from cancer patients.[11]

Arginase-1 Inhibitors and Their Effect on MDSCs

The inhibition of Arg1 is a key therapeutic strategy to restore anti-tumor immunity. Several small molecule inhibitors have been developed and studied for their ability to block Arg1 activity in MDSCs.

This compound

This compound is a potent inhibitor of human Arginase-1.[12] Preclinical data demonstrates its high efficacy in blocking the enzymatic activity of Arg1.

Other Notable Arginase Inhibitors

-

nor-NOHA: This is a well-established arginase inhibitor used in many preclinical studies. It has been shown to effectively reduce MDSC-mediated suppression of T-cell responses and diminish the differentiation of pro-inflammatory TH17 cells promoted by MDSCs.[13][14]

-

CB-1158 (Numidargistat): A potent and orally bioavailable arginase inhibitor, CB-1158 has shown significant anti-tumor effects in preclinical models.[15][16][17] It effectively restores T-cell proliferation in the presence of MDSCs and, when administered orally, increases L-arginine levels within the tumor, leading to an immune-mediated anti-tumor response.[15][16]

The overarching mechanism of these inhibitors is the competitive blockade of the Arg1 active site, which prevents the hydrolysis of L-arginine. This leads to a restoration of L-arginine levels in the microenvironment, thereby enabling T-cells to regain their proliferative capacity and effector functions.

Quantitative Data on Arginase Inhibitors

The efficacy of arginase inhibitors can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for this compound and other relevant inhibitors.

| Inhibitor | Target | IC50 | Reference |

| This compound | Human Arginase-1 | 29 nM | [12] |

| Arginase inhibitor 1 | Human Arginase-1 | 223 nM | [7] |

| Human Arginase-2 | 509 nM | [7] | |

| CB-1158 | Human Arginase-1 | < 100 nM | [15][17] |

| OAT-1746 | Human Arginase-1 | 28 nM | [18] |

| Human Arginase-2 | 49 nM | [18] | |

| nor-NOHA | Arginase | 340 µM | [19] |

Table 1: In vitro potency of various arginase inhibitors.

| Inhibitor | Model System | Effect | Quantitative Change | Reference |

| nor-NOHA | In vitro MLR with MDSCs | Reduction of T-cell suppression | Suppression reduced from ~72% to 18-35% at 300µM | [13] |

| CB-1158 | In vitro MDSC/T-cell co-culture | Restoration of T-cell proliferation | Dose-dependent increase in T-cell proliferation | [15] |

| CB-1158 | In vivo Lewis Lung Carcinoma model | Increased tumor arginine levels | 3-4 fold increase | [15] |

Table 2: Functional effects of arginase inhibitors on MDSC-mediated suppression.

Experimental Protocols

Accurate assessment of the effects of Arg1 inhibitors on MDSCs requires robust and standardized experimental protocols.

MDSC Isolation

MDSCs can be isolated from various sources, including the bone marrow of tumor-bearing mice, peripheral blood of cancer patients, or generated in vitro from bone marrow precursors.[6][20] A common method involves density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) using specific myeloid markers (e.g., CD11b, Gr-1, Ly6G, Ly6C for murine; CD33, CD11b, CD14, CD15, HLA-DR for human).[2][6][9]

T-Cell Suppression Assay

This is the gold standard for assessing MDSC function.

-

T-Cell Labeling: Isolate T-cells from a healthy donor (human) or a naive mouse and label them with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).[2][9]

-

Co-culture: Co-culture the labeled T-cells with isolated MDSCs at various ratios (e.g., 1:1, 1:2, 1:4 T-cell to MDSC).[21]

-

Stimulation: Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies.[6][22]

-

Inhibitor Treatment: Add the arginase inhibitor (e.g., this compound) at a range of concentrations to the co-cultures.

-

Incubation: Incubate the co-culture for 3-5 days.[6]

-

Analysis: Analyze T-cell proliferation by flow cytometry. The dilution of the CFSE dye corresponds to cell division.[9] The percentage of proliferating T-cells in the presence of MDSCs and the inhibitor is compared to controls.

Arginase Activity Assay

This assay directly measures the enzymatic activity of Arg1 in MDSCs.

-

Cell Lysis: Prepare cell lysates from MDSCs treated with or without an arginase inhibitor.

-

Arginine Incubation: Add a known concentration of L-arginine to the lysates.

-

Urea Detection: After a set incubation period, the reaction is stopped, and the amount of urea produced is quantified using a colorimetric assay.[6] The absorbance is read on a spectrophotometer.

-

Calculation: The arginase activity is calculated based on the amount of urea produced over time.

Conclusion and Future Directions

The inhibition of Arginase-1 in myeloid-derived suppressor cells represents a compelling strategy to dismantle a key axis of tumor-induced immunosuppression. Potent inhibitors like this compound and CB-1158 have demonstrated the capacity to restore T-cell function in preclinical models, providing a strong rationale for their clinical development. Future research should focus on the synergistic potential of arginase inhibitors with other immunotherapies, such as checkpoint blockade, to achieve more durable anti-tumor responses. Furthermore, a deeper understanding of the differential roles of Arg1 in various MDSC subsets will be crucial for refining targeted therapeutic approaches. The continued development and rigorous testing of novel Arg1 inhibitors are vital for translating this promising strategy into effective cancer treatments.

References

- 1. Cryo-EM structures of inhibitory antibodies complexed with arginase 1 provide insight into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDSC Isolation and T Cell Suppression Assay [bio-protocol.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. What are ARG1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Arginase-1 is neither constitutively expressed in nor required for myeloid-derived suppressor cell (MDSC)-mediated inhibition of T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Protocol to assess the suppression of T-cell proliferation by human MDSC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | M-MDSC in vitro generation from mouse bone marrow with IL-3 reveals high expression and functional activity of arginase 1 [frontiersin.org]

- 11. content-assets.jci.org [content-assets.jci.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ashpublications.org [ashpublications.org]

- 14. Arginase-1–dependent promotion of TH17 differentiation and disease progression by MDSCs in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Novel Oral Arginase 1/2 Inhibitor Enhances the Antitumor Effect of PD-1 Inhibition in Murine Experimental Gliomas by Altering the Immunosuppressive Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. iris.univr.it [iris.univr.it]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Role of Arginase-1 Inhibition in T-Cell Proliferation and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic landscape of the tumor microenvironment is a critical determinant of anti-tumor immunity. Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) significantly impair T-cell function by depleting essential amino acids. One of the key mechanisms of this metabolic immunosuppression is the enzymatic degradation of L-arginine by Arginase-1 (Arg1). L-arginine is a semi-essential amino acid crucial for T-cell proliferation and the execution of their effector functions. Its depletion leads to T-cell cycle arrest and anergy. Consequently, the inhibition of Arg1 has emerged as a promising strategy in cancer immunotherapy to restore T-cell-mediated anti-tumor responses. This technical guide provides an in-depth overview of the role of Arg1-IN-1 and other arginase inhibitors in modulating T-cell proliferation and function, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Reversing T-Cell Suppression

Arginase-1, highly expressed by immunosuppressive myeloid cells, hydrolyzes L-arginine into ornithine and urea. This depletion of L-arginine in the extracellular milieu has profound inhibitory effects on T-cells, which require this amino acid for proliferation and proper function. The lack of L-arginine leads to a downregulation of the CD3ζ chain, a critical component of the T-cell receptor (TCR) complex responsible for signal transduction. This impairment in TCR signaling results in reduced T-cell proliferation and cytokine production.

This compound is a potent and specific inhibitor of human Arginase-1. By blocking the enzymatic activity of Arg1, this compound prevents the depletion of L-arginine in the local microenvironment. The restoration of L-arginine levels rescues T-cell proliferation and effector functions, effectively reversing the immunosuppressive effects of myeloid cells. In some contexts, the inhibition of arginase can lead to a hyperactivation of T-cells, suggesting a potent immunomodulatory effect beyond simple restoration of function.

Quantitative Data on Arginase Inhibitors

The following tables summarize key quantitative data on this compound and other relevant arginase inhibitors, demonstrating their potency and effects on T-cell function.

| Inhibitor | Target | IC50 | Reference(s) |

| This compound | Human Arg1 | 29 nM | [1][2] |

| CB-1158 | Human Arg1 | 98 nM |

Table 1: Potency of Arginase-1 Inhibitors. IC50 values indicate the concentration of the inhibitor required to reduce the enzymatic activity of Arginase-1 by 50%.

| Experimental System | Arginase Inhibitor | Key Findings | Reference(s) |

| Co-culture of human T-cells with polymorphonuclear neutrophil granulocytes (PMN) | nor-NOHA (1 mM) | T-cell proliferation, suppressed by PMN, was hyperinduced up to 25-fold above control activation conditions upon arginase inhibition. | [3] |

| Co-culture of human T-cells with PMN | nor-NOHA (1 mM) | Increased production of proinflammatory cytokines (IFN-γ, TNF-α, IL-2, IL-17, GM-CSF) by T-cells in the presence of the inhibitor. | |

| In vitro T-cell proliferation assay with human CD4+ and CD8+ T-cells suppressed by rhARG1 | OAT-1746 | Reversed the suppression of T-cell proliferation and the reduction in CD3ζ and CD3ε expression caused by recombinant human ARG1. | [4] |

| In vivo mouse tumor models | CB-1158 | Increased tumor-infiltrating CD8+ T-cells and inflammatory cytokines. Reduced tumor growth as a single agent and in combination with checkpoint blockade. | [2] |

Table 2: Effects of Arginase Inhibitors on T-Cell Proliferation and Function. This table highlights the significant impact of arginase inhibition on restoring and enhancing T-cell activity in various experimental settings.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the role of this compound. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of Arg1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and therapeutic potential of Arg1-IN-1, a potent and selective inhibitor of Arginase 1 (Arg1). Elevated Arg1 activity is implicated in various pathologies, including cancer, cardiovascular diseases, and metabolic disorders, by depleting L-arginine, a crucial substrate for nitric oxide synthesis and T-cell function. This compound has emerged as a valuable research tool to probe the therapeutic hypothesis of Arg1 inhibition.

Core Data Summary

The following tables summarize the key quantitative data for this compound, a bicyclic boronic acid derivative, as a human Arginase 1 inhibitor.[1][2]

| Parameter | Value | Assay System |

| Human Arg1 IC50 | 29 nM | Recombinant Human Arginase 1 |

| EMT6 Cellular IC50 | 956 nM | Mouse EMT6 Mammary Carcinoma Cells |

| Table 1: In Vitro Potency of this compound |

| Parameter | Value | Study Details |

| Dose | 300 mg/kg | Oral administration (bid) |

| Animal Model | BALB/c mice | Transplanted with EMT6 cells |

| Effect | In vivo inhibition of arginase | Measured by LCMS analysis |

| Table 2: In Vivo Preclinical Study of this compound |

Mechanism of Action and Therapeutic Rationale

Arginase 1 catalyzes the hydrolysis of L-arginine to ornithine and urea.[2] In the tumor microenvironment, elevated Arg1 activity by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) leads to L-arginine depletion, which in turn impairs T-cell proliferation and function, thereby promoting tumor immune evasion.[2] By inhibiting Arg1, this compound aims to restore L-arginine levels, thereby enhancing anti-tumor immunity.[2] This mechanism is depicted in the signaling pathway diagram below.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Human Arginase 1 Inhibition Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Arginase 1.

Materials:

-

Recombinant human Arginase 1

-

L-arginine (substrate)

-

Urea standard

-

Reagents for urea detection (e.g., α-isonitrosopropiophenone)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound, recombinant human Arginase 1, and pre-warm to 37°C.

-

Initiate the reaction by adding L-arginine to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding an acidic solution.

-

Add the urea detection reagents and incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Arginase Inhibition in EMT6 Syngeneic Mouse Model

This protocol describes the in vivo evaluation of this compound in a mouse tumor model.

Animal Model:

-

Female BALB/c mice

-

EMT6 murine mammary carcinoma cells

Procedure:

-

Inject EMT6 cells subcutaneously into the flank of BALB/c mice.

-

Allow tumors to establish and reach a predetermined size.

-

Randomize mice into vehicle control and treatment groups.

-

Administer this compound orally at a dose of 300 mg/kg twice daily (bid).

-

At a specified time point after the final dose, collect tumor and/or plasma samples.

-

Process the samples for analysis.

-

Determine the level of arginase inhibition by measuring the concentrations of L-arginine, ornithine, and urea using Liquid Chromatography-Mass Spectrometry (LCMS).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the discovery and evaluation of this compound.

Future Directions

While this compound has demonstrated promising preclinical activity, further investigation is warranted. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties. Additionally, exploring the efficacy of this compound in combination with other immunotherapies, such as checkpoint inhibitors, could reveal synergistic anti-tumor effects and provide a strong rationale for clinical development. The therapeutic potential of Arg1 inhibition also extends beyond oncology, with potential applications in cardiovascular and metabolic diseases that are characterized by endothelial dysfunction and nitric oxide deficiency.

References

Arginase 1 as a therapeutic target in oncology

An In-Depth Technical Guide to Arginase 1 as a Therapeutic Target in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arginase 1 (ARG1) has emerged as a critical regulator of the tumor microenvironment (TME) and a promising therapeutic target in oncology.[1] As a key enzyme in the urea cycle, ARG1 hydrolyzes L-arginine into ornithine and urea.[1][2][3] In various cancers, ARG1 is highly expressed by immunosuppressive cells, primarily myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[3][4] This overexpression leads to the depletion of L-arginine in the TME, an amino acid essential for T-cell proliferation and function. The resulting L-arginine scarcity impairs anti-tumor immunity by downregulating the T-cell receptor (TCR) CD3ζ chain and inhibiting T-cell activation and cytokine production.[5][6] Furthermore, the products of arginine metabolism, such as polyamines derived from ornithine, can directly promote cancer cell proliferation.[3][7] Consequently, targeting ARG1 with small molecule inhibitors or novel vaccine strategies presents a compelling approach to reverse immune suppression and enhance the efficacy of cancer immunotherapies.[2][8]

The Role of Arginase 1 in Cancer Biology

Arginine Metabolism in the Tumor Microenvironment

The TME is characterized by profound metabolic alterations, including the significant depletion of certain amino acids.[4] L-arginine is a semi-essential amino acid with a dual role in cellular metabolism: it is a substrate for both nitric oxide synthase (NOS), which produces the anti-tumoral agent nitric oxide (NO), and for arginase, which promotes tumor growth.[2][3] Within the TME, a metabolic shift favors arginine consumption by ARG1, which is abundantly expressed by MDSCs and TAMs.[3][4] This enzymatic activity depletes the local L-arginine pool, creating a significant metabolic barrier for infiltrating immune cells, particularly T-cells.[4][5]

Mechanism of ARG1-Mediated Immune Suppression

The primary mechanism of ARG1-driven immune evasion is the suppression of T-lymphocyte function. L-arginine is crucial for T-cell activation, proliferation, and the development of memory responses. Its depletion by ARG1 leads to several immunosuppressive effects:

-

T-Cell Receptor (TCR) Dysfunction: L-arginine starvation impairs the expression of the CD3ζ chain, a critical component of the TCR complex, thereby hindering T-cell signaling and activation.[5][6]

-

Inhibition of T-Cell Proliferation: The lack of L-arginine causes T-cells to arrest in the G0-G1 phase of the cell cycle, preventing their clonal expansion in response to tumor antigens.[6]

-

Reduced Cytokine Production: Arginine scarcity limits the ability of T-cells to produce key anti-tumor cytokines, such as interferon-gamma (IFNγ).[9]

Role in Cancer Cell Proliferation

Beyond its immunosuppressive functions, ARG1 activity can directly support tumor growth. The hydrolysis of L-arginine produces L-ornithine, which is a precursor for the synthesis of polyamines.[3][10] Polyamines are essential for cell proliferation, DNA stabilization, and gene regulation, and their increased production can fuel rapid cancer cell division and tumor progression.[7]

Therapeutic Strategies Targeting Arginase 1

Targeting ARG1-mediated immunosuppression is being explored through two primary strategies: pharmacological inhibition and immune modulatory vaccines.

Small Molecule Inhibitors

Small molecule inhibitors are designed to block the catalytic activity of ARG1, thereby restoring L-arginine levels in the TME and reactivating anti-tumor T-cell responses. Several inhibitors have been developed and evaluated in preclinical and clinical settings. These agents aim to be potent and selective, with some also inhibiting the ARG2 isoform.[8][9] The goal is to enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[11]

Therapeutic Vaccines

A novel approach involves therapeutic vaccines designed to elicit a T-cell response against ARG1-expressing cells.[6] Peptide vaccines, such as IO112, aim to activate and expand ARG1-specific T-cells that can then target and eliminate immunosuppressive MDSCs and TAMs within the tumor.[12][13] This strategy not only removes the source of arginine depletion but also helps to reprogram the TME towards a more pro-inflammatory state.[12][14]

Data from Preclinical and Clinical Studies

Quantitative Data on ARG1 Inhibitors

The following table summarizes key small molecule inhibitors targeting arginase that have been evaluated in oncology.

| Inhibitor | Target(s) | Development Phase | Key Findings / IC50 |

| INCB001158 (CB-1158) | ARG1/ARG2 | Phase 1 Clinical Trial (NCT02903914) | Well-tolerated; demonstrated pharmacodynamic activity with increased plasma arginine, but limited anti-tumor efficacy as monotherapy or with pembrolizumab.[11][15] |

| OATD-02 | ARG1/ARG2 | Preclinical / First-in-Human Planned | Orally bioavailable; showed anti-tumor effect in multiple murine models and enhanced the efficacy of other immunomodulators.[9] |

| OAT-1746 | ARG1/ARG2 | Preclinical | Inhibited ARG1/2 at low nanomolar concentrations; worked synergistically with PD-1 blockade in murine glioma models.[11] |

| Compound 9 | Arginase | Preclinical | Diminished tumor growth in a KRAS-driven lung cancer mouse model, associated with increased T-cell infiltration and function.[16] |

Preclinical Efficacy of ARG1 Inhibition

Preclinical studies have consistently demonstrated the potential of ARG1 inhibition in various cancer models.

| Cancer Model | Inhibitor | Key Outcome | Reference |

| 3LL Lung Carcinoma (Murine) | N-hydroxy-nor-l-Arg | Blocked subcutaneous tumor growth. | [5] |

| Multiple Myeloma (Xenograft) | CB-1158 | Significantly reduced tumor growth and decreased intra-tumor AKT phosphorylation in T-cell deficient mice. | [17] |

| NSCLC (KRASG12D GEMM) | Compound 9 | Caused significant tumor regression and delayed progression. | [16] |

| Glioma (Murine Intracranial) | OAT-1746 | Reduced glioma growth and increased the anti-tumor effects of an anti-PD-1 antibody. | [11] |

Clinical Trial Data for ARG1-Targeting Agents

Clinical evaluation of ARG1-targeting therapies is ongoing. The table below highlights key clinical trials.

| Agent | Therapeutic Strategy | Phase | Key Observations |

| INCB001158 +/- Pembrolizumab | Small Molecule Inhibitor | I | Generally well tolerated with demonstrable pharmacodynamic activity (increased plasma arginine). However, limited anti-tumor activity was observed.[15] |

| ARG1 Peptide Vaccine (IO112) | Therapeutic Vaccine | I | Vaccine was safe and induced an immune response in the majority of patients with metastatic solid tumors. Clinical responses were limited in this initial study.[6][18] |

Signaling Pathways and Experimental Workflows

ARG1-Mediated Immune Suppression Pathway

Caption: ARG1 in MDSCs/TAMs depletes L-arginine, impairing T-cell function and promoting tumor growth.

Preclinical Evaluation Workflow for an ARG1 Inhibitor

Caption: A stepwise workflow for the preclinical assessment of a novel Arginase 1 inhibitor.

Key Experimental Protocols

Arginase Activity Assay (Colorimetric)

This protocol measures arginase activity by quantifying the amount of urea produced from the hydrolysis of L-arginine.

-

Lysate Preparation: Lyse cells (e.g., MDSCs, TAMs) or homogenize tissue in a lysis buffer containing a protease inhibitor cocktail. Centrifuge to pellet debris and collect the supernatant.

-

Enzyme Activation: Add a Tris-HCl buffer containing MnCl₂ to the lysate. Heat at 55-60°C for 10 minutes to activate arginase.

-

Hydrolysis Reaction: Add L-arginine solution to the activated lysate and incubate at 37°C for 1-2 hours.

-

Urea Quantification: Stop the reaction by adding an acid mixture (e.g., H₂SO₄/H₃PO₄). Add α-isonitrosopropiophenone (ISPF), which reacts with urea upon heating.

-

Measurement: Heat the mixture at 100°C for 45 minutes. Cool to room temperature. Measure the absorbance of the resulting colored product at 540 nm.

-

Analysis: Calculate urea concentration using a standard curve generated with known urea concentrations. Arginase activity is expressed as units/mg of protein, where one unit of arginase produces 1 µmol of urea per minute.

T-Cell Proliferation Rescue Assay

This assay determines if an ARG1 inhibitor can restore T-cell proliferation that has been suppressed by arginase-expressing myeloid cells.

-

Co-culture Setup: Isolate T-cells from splenocytes or peripheral blood. Isolate or generate arginase-expressing cells (e.g., M2-polarized bone marrow-derived macrophages).

-

Labeling: Label T-cells with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

-